2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide
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Overview
Description
2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[34]octan-5-yl)acetamide is an organic compound with a complex structure that includes a trifluoromethyl group, a spirocyclic ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the spirocyclic intermediate, which is then functionalized with the trifluoromethyl group and the acetamide moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the spirocyclic structure may contribute to its stability and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoro-N-methylacetamide: A simpler analog with similar functional groups but lacking the spirocyclic structure.
2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)acetamide: Another related compound with additional trifluoromethyl groups.
Uniqueness
2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specificity.
Properties
Molecular Formula |
C9H13F3N2O2 |
---|---|
Molecular Weight |
238.21 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide |
InChI |
InChI=1S/C9H13F3N2O2/c1-14(7(15)9(10,11)12)6-2-13-3-8(6)4-16-5-8/h6,13H,2-5H2,1H3 |
InChI Key |
VNBZZBGUVGWNQL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CNCC12COC2)C(=O)C(F)(F)F |
Origin of Product |
United States |
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